molecular formula C22H26FNO B1232720 (4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone CAS No. 120357-05-3

(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone

Cat. No.: B1232720
CAS No.: 120357-05-3
M. Wt: 339.4 g/mol
InChI Key: FTJXZACAQRDRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone is a chemical compound with the molecular formula C24H28FNO It is known for its unique structure, which includes a fluorophenyl group and a phenylbutyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone typically involves the reaction of 4-fluorobenzoyl chloride with 1-(4-phenylbutyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone
  • (4-Bromophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone
  • (4-Methylphenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone

Uniqueness

(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

120357-05-3

Molecular Formula

C22H26FNO

Molecular Weight

339.4 g/mol

IUPAC Name

(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone

InChI

InChI=1S/C22H26FNO/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-17H2

InChI Key

FTJXZACAQRDRNT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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